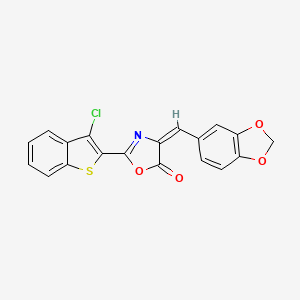
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline
描述
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline, also known as MSPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline involves the inhibition of various molecular targets involved in inflammation, pain, and tumor growth. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in macrophages and microglial cells. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline also inhibits the activity of COX-2 enzyme and reduces the production of prostaglandins. In vivo studies have shown that 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has also been found to inhibit tumor growth and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
The advantages of using 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments include its high purity, stability, and reproducibility of synthesis. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is also readily available and can be synthesized in large quantities. However, the limitations of using 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments include its relatively low solubility in water and some organic solvents. This can make it challenging to administer 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline to cells or animals in certain experimental settings. Additionally, the mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several future directions for research on 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline. One area of interest is the development of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline as a potential adjuvant therapy for cancer treatment, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline and its molecular targets in different cell types and tissues. Finally, the potential side effects and toxicity of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline need to be thoroughly investigated before it can be considered for clinical use.
科学研究应用
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-10-14-11-13(16(19)17-8-4-3-5-9-17)6-7-15(14)18(12)22(2,20)21/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZGUGAEXPOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



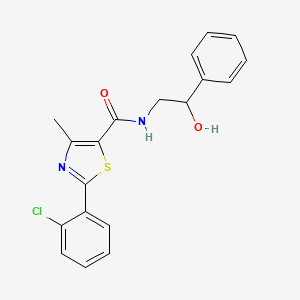
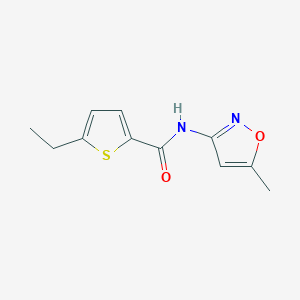

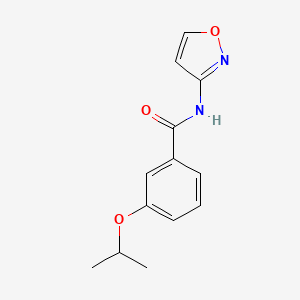
![dimethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4740972.png)
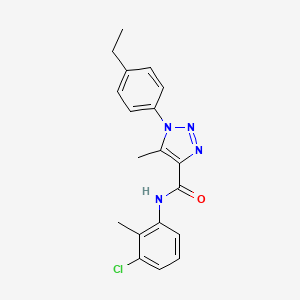
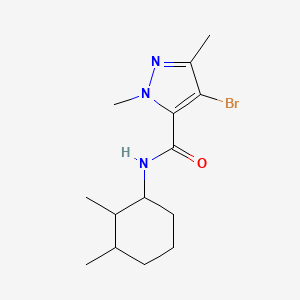
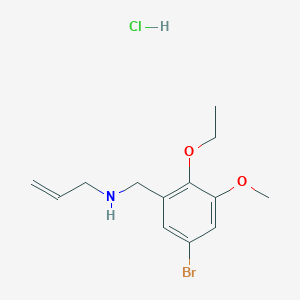
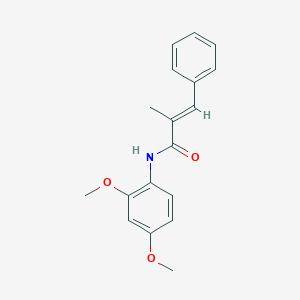
![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4741004.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4741041.png)
